4-Bromobenzene-1,3-diamine dihydrochloride
Overview
Description
4-Bromobenzene-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H8BrClN2 . It is also known by its CAS Number: 1049728-71-3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Hill Notation: C6H7BrN2·2HCl . The molecular weight of this compound is 259.96 g/mol . More detailed structural information can be found on databases like PubChem .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 259.96 g/mol . More detailed properties can be found on databases like PubChem and ChemicalBook .Scientific Research Applications
Chemoselectivity in Palladium-Mediated Reactions
The chemoselectivity in palladium-mediated reactions of bromobenzene with heterocyclic diamines has been extensively studied. The research revealed that the selectivity could be adjusted by the choice of aryl halide partners with different steric and electronic properties, demonstrating the potential for controlled synthesis in organic chemistry (Cabello-Sanchez et al., 2007).
Synthesis of Polyimides
New polyimides were synthesized using 4-pentadecylbenzene-1,3-diamine, a compound related to 4-Bromobenzene-1,3-diamine dihydrochloride. These polyimides, characterized by their solubility in organic solvents and thermal stability, highlight the application of bromobenzene diamines in polymer chemistry (Sadavarte et al., 2009).
Molecular Orbital Studies
Theoretical studies on dibromobenzenes, including compounds similar to this compound, have provided insights into their structural and electronic properties. Such research is crucial for understanding reactivity and designing new compounds in computational chemistry (Wang et al., 2013).
Synthesis of Cyclophosphazenes
Cyclophosphazenes with bromobenzene pendant arms were synthesized and evaluated for their antimicrobial activities. This work demonstrates the potential of bromobenzene derivatives in medicinal chemistry and drug discovery (Kuzey et al., 2020).
Safety and Hazards
The safety data sheet for 4-Bromobenzene-1,3-diamine dihydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers The relevant papers for this compound can be found on databases like Sigma-Aldrich and Ambeed . These databases provide access to related peer-reviewed papers, technical documents, and similar products.
Properties
IUPAC Name |
4-bromobenzene-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.2ClH/c7-5-2-1-4(8)3-6(5)9;;/h1-3H,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKHWILDPAREBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584879 | |
Record name | 4-Bromobenzene-1,3-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049728-71-3 | |
Record name | 4-Bromobenzene-1,3-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1049728-71-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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